molecular formula C13H18ClNO B1297365 (S)-bupropion CAS No. 324548-43-8

(S)-bupropion

Número de catálogo B1297365
Número CAS: 324548-43-8
Peso molecular: 239.74 g/mol
Clave InChI: SNPPWIUOZRMYNY-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-Bupropion, also known as aminobutyrophenone or amfebutamone, is an antidepressant drug used to treat major depressive disorder and seasonal affective disorder. It is an atypical antidepressant that works by inhibiting the reuptake of norepinephrine and dopamine in the brain. It is also used to treat attention-deficit hyperactivity disorder, smoking cessation, and anxiety disorders. (S)-Bupropion has been studied extensively and is one of the most widely used antidepressants in the world.

Aplicaciones Científicas De Investigación

Bupropion's Effects on Methamphetamine Dependence

One significant application of bupropion is in treating methamphetamine dependence. Studies have shown that bupropion can reduce the subjective effects and cravings induced by methamphetamine. Newton et al. (2006) found that bupropion treatment was associated with reduced ratings of drug effects and high feelings following methamphetamine administration, along with a significant reduction in cue-induced craving (Newton et al., 2006). Similarly, Elkashef et al. (2008) noted that bupropion, combined with behavioral therapy, was effective in increasing abstinence in patients with low-to-moderate methamphetamine dependence, particularly among male patients (Elkashef et al., 2008).

Bupropion and Dopamine Transporter Occupancy

Meyer et al. (2002) investigated bupropion's impact on the dopamine transporter (DAT) during clinical treatment. The study found that bupropion's occupancy of DAT sites was less than 22%, questioning whether this low DAT occupancy is therapeutic or if another mechanism is involved (Meyer et al., 2002).

Propiedades

IUPAC Name

(2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPPWIUOZRMYNY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317781
Record name (S)-Bupropion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-bupropion

CAS RN

324548-43-8
Record name (S)-Bupropion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324548-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupropion, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324548438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Bupropion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUPROPION, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69BL03TL5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-bupropion
Reactant of Route 2
Reactant of Route 2
(S)-bupropion
Reactant of Route 3
(S)-bupropion
Reactant of Route 4
Reactant of Route 4
(S)-bupropion
Reactant of Route 5
Reactant of Route 5
(S)-bupropion
Reactant of Route 6
(S)-bupropion

Q & A

Q1: How does (S)-bupropion differ from the racemic mixture clinically used?

A: While bupropion is clinically administered as a racemic mixture (containing both R and S enantiomers), research suggests that the pharmacokinetics and activity of bupropion are stereoselective []. This means that the two enantiomers, (R)-bupropion and (S)-bupropion, can have different rates of absorption, distribution, metabolism, and excretion, leading to varying pharmacological effects. For instance, (S)-bupropion demonstrates faster elimination and formation rate-limited kinetics for its metabolite (S,S)-hydroxybupropion compared to (R)-bupropion and its corresponding metabolite [].

Q2: How is (S)-bupropion metabolized in the body?

A: (S)-bupropion undergoes extensive metabolism primarily via cytochrome P450 enzymes, particularly CYP2B6, to form several metabolites, including (S,S)-hydroxybupropion, threohydrobupropion, erythrohydrobupropion, and 4′-OH-bupropion [].

Q3: Why is understanding the stereoselective metabolism of bupropion important?

A: Characterizing the stereoselective metabolism of bupropion is crucial for understanding drug-drug interactions (DDIs) and the impact of genetic variations in metabolizing enzymes []. For instance, variations in CYP2B6 activity, either due to genetic polymorphisms or the presence of inhibitors, can significantly impact the exposure and efficacy of (S)-bupropion and its metabolites [, ].

Q4: Can (S)-bupropion hydroxylation be used to assess CYP2B6 activity?

A: Yes, stereoselective (S)-bupropion hydroxylation, particularly the formation clearance of (S,S)-hydroxybupropion, has been proposed as a potential phenotypic probe for CYP2B6 activity in vivo []. This is because (S,S)-hydroxybupropion exhibits formation rate-limited kinetics, making it a more sensitive marker of CYP2B6 activity compared to racemic hydroxybupropion.

Q5: How do genetic variations in CYP2B6 affect (S)-bupropion metabolism?

A: Polymorphisms in the CYP2B6 gene, such as the CYP2B66 allele, can significantly influence the metabolism of both (R)- and (S)-bupropion []. Individuals homozygous for the CYP2B66 allele (CYP2B66/6) display lower hydroxylation rates for both bupropion enantiomers compared to those with the CYP2B61/1 genotype, indicating reduced CYP2B6 activity []. This highlights the importance of considering CYP2B6 genotype when optimizing bupropion therapy.

Q6: How does ritonavir, a potent CYP3A inhibitor, affect (S)-bupropion disposition?

A: Interestingly, despite being a potent CYP3A inhibitor, ritonavir induces CYP2B6 activity, leading to increased clearance of both (R)- and (S)-bupropion and increased formation of their respective hydroxybupropion metabolites []. This paradoxical effect underscores the complexity of drug interactions and the need for careful consideration of individual drug metabolism pathways.

Q7: Does kidney disease impact the metabolism of bupropion enantiomers?

A: While the impact of chronic kidney disease on renal drug elimination is well-documented, its effects on specific metabolic pathways require further investigation. A study investigating the pharmacokinetics of enantiomeric bupropion and hydroxybupropion in patients with glomerular kidney diseases aimed to assess CYP2B6 activity in this specific patient population []. This highlights the need to investigate the influence of various disease states on drug metabolism pathways to optimize treatment strategies.

Q8: Are there differences in the brain distribution of (R)- and (S)-bupropion?

A: Research using rat models suggests that both (R)- and (S)-bupropion can cross the blood-brain barrier, although the exact mechanisms and potential differences in distribution require further investigation []. Understanding the brain distribution of these enantiomers is important because bupropion's therapeutic effects are attributed to its actions on various targets within the central nervous system.

Q9: What are the challenges in developing animal models to study bupropion disposition?

A: Developing reliable animal models to study bupropion disposition, particularly its stereoselective metabolism and brain distribution, presents significant challenges. While non-human primates exhibit a metabolic profile closer to humans, their use is often limited by ethical considerations and high costs []. Choosing appropriate surrogate species necessitates careful consideration of factors like metabolic similarity, cost-effectiveness, and availability of relevant data.

Q10: What is the significance of studying bupropion disposition in the context of smoking cessation?

A: Understanding how individuals metabolize bupropion, including variations in CYP2B6 activity, is crucial for optimizing its use as a smoking cessation aid []. By tailoring treatment strategies based on an individual's metabolic profile, clinicians may be able to enhance the efficacy and minimize the risk of adverse effects associated with bupropion therapy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.